molecular formula C20H17ClN4O2S B2665946 N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide CAS No. 1189651-59-9

N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide

Cat. No.: B2665946
CAS No.: 1189651-59-9
M. Wt: 412.89
InChI Key: WJWGZDXXSJEASU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a synthetic organic compound (CAS# 1185159-48-1) with the molecular formula C21H19ClN4O2S and a molecular weight of 426.9 g/mol . It belongs to the class of imidazo[1,2-c]quinazolinone derivatives, which are fused heterocyclic systems of significant interest in medicinal chemistry due to their diverse biological profiles. Researchers value this scaffold for its potential to interact with various enzymatic pathways and cellular receptors. While the specific biological data for this compound is limited in the public domain, studies on structurally related molecules provide strong context for its research value. For instance, other compounds featuring the imidazoquinazolinone core have demonstrated potent antiplatelet effects by inhibiting aggregation and ATP release induced by agonists like collagen and arachidonic acid; the mechanism is linked to the direct inhibition of phosphoinositides breakdown, which is a key event in platelet activation signaling . Furthermore, recent in silico studies on a similar dihydroimidazoquinazolinone derivative predicted potential analgesic activity through interactions with the µ-opioid receptor, showing comparable docking energy values and interactions to known opioids like morphine and fentanyl, and also suggested favorable blood-brain barrier permeation . This makes this compound a compelling candidate for researchers investigating new modulators of cellular signaling, platelet function, and central nervous system targets. The presence of the thioether and chlorophenyl groups offers points for further chemical modification, making it a versatile building block in structure-activity relationship (SAR) studies. This product is intended for non-human research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2-methyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2S/c1-11-19(27)25-17(22-11)15-5-3-4-6-16(15)24-20(25)28-12(2)18(26)23-14-9-7-13(21)8-10-14/h3-12H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWGZDXXSJEASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core linked to a thioether moiety. Its structure can be represented as follows:

N 4 chlorophenyl 2 2 methyl 3 oxo 2 3 dihydroimidazo 1 2 c quinazolin 5 yl thio propanamide\text{N 4 chlorophenyl 2 2 methyl 3 oxo 2 3 dihydroimidazo 1 2 c quinazolin 5 yl thio propanamide}

Research indicates that quinazoline derivatives exhibit significant anticancer properties by targeting various kinases involved in cell proliferation and survival. The biological activity of this compound may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis .
  • Induction of Apoptosis : The compound's ability to induce apoptosis in cancer cells has been documented. For instance, derivatives similar to this compound have demonstrated increased apoptotic cell populations in treated HCT-116 cells .
  • Cell Cycle Arrest : Studies have suggested that certain derivatives can halt the cell cycle at the G1 phase, preventing further proliferation .

Biological Activity Data

The following table summarizes the IC50 values of related compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound 13HCT-1165.40Apoptosis induction
Compound 13MCF-76.40Cell cycle arrest
N-(4-chlorophenyl)-2-thioquinazolineA54914.60EGFR inhibition
N-(4-chlorophenyl)-2-thioquinazolineMCF-712.60VEGFR inhibition

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a study evaluating quinazoline derivatives, it was found that compounds with thioether linkages exhibited enhanced cytotoxicity against multiple cancer cell lines including MCF-7 and HCT-116 . The most potent derivative showed an IC50 value of approximately 5.40 µM against HCT-116 cells.
  • Apoptosis and Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the quinazoline derivative led to significant increases in both early and late apoptotic cells in HCT-116 lines after 24 hours of exposure . This suggests that the compound effectively triggers apoptotic pathways.
  • In Silico Studies : Computational studies indicated favorable binding interactions between the compound and target kinases, supporting its potential as a therapeutic agent .

Comparison with Similar Compounds

Research Implications and Contradictions

  • Therapeutic Diversity : Despite structural similarities (e.g., 4-chlorophenyl), the compounds target unrelated pathways (e.g., obesity vs. opioid analgesia), underscoring the importance of core scaffold selection.
  • Unresolved Questions: Limited data on the target compound’s specific targets or efficacy necessitate further studies, particularly comparative assays with triazinoindole and imidazoquinazolinone derivatives.

Q & A

Q. What synthetic methodologies are most effective for synthesizing this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the imidazo[1,2-c]quinazoline core via cyclization reactions under reflux conditions using solvents like DMF or ethanol .
  • Step 2 : Introduction of the thioether group via nucleophilic substitution, often requiring K₂CO₃ as a base to activate the thiol group .
  • Step 3 : Amidation with 4-chlorophenylpropanamide derivatives, optimized at room temperature to prevent racemization . Key reagents include 2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline-5-thiol and chloroacetamide intermediates .

Q. Which spectroscopic techniques are essential for structural validation?

  • ¹H/¹³C NMR : Critical for confirming proton environments (e.g., δ ~13.30 ppm for NH groups in amides) and carbon backbone integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns, ensuring correct molecular weight (e.g., expected [M+H]⁺ ~491.5 g/mol) .
  • FT-IR : Confirms functional groups like C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) .

Q. What preliminary biological assays are recommended for initial screening?

  • Kinase Inhibition Assays : Test against EGFR or VEGFR2 kinases using fluorescence-based ADP-Glo™ assays, given structural similarity to quinazoline kinase inhibitors .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM to establish IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the thioether formation step?

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF or acetone to reduce side reactions .
  • Catalyst Use : Introduce catalytic KI (10 mol%) to enhance nucleophilic substitution efficiency .
  • Temperature Control : Conduct reactions at 50–60°C instead of reflux to balance reactivity and decomposition .

Q. How do structural modifications influence kinase selectivity?

  • Substitution Patterns :
ModificationImpact on ActivityReference
4-Cl → 4-F on phenyl ringIncreased EGFR affinity (ΔIC₅₀ = 2.5 μM) due to electronegativity
Methyl → Isopropyl on imidazo ringReduced VEGFR2 binding (ΔIC₅₀ = +7.1 μM) due to steric hindrance
  • Thioether Linker Replacement : Sulfonyl (SO₂) analogs show reduced potency, emphasizing the thio group’s role in hydrophobic interactions .

Q. What analytical strategies resolve contradictions in biological activity data?

  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Crystallographic Studies : Employ SHELX-refined X-ray structures to validate binding modes and identify key hydrogen bonds (e.g., NH…O=C interactions with kinase ATP pockets) .
  • Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines to rule out cell-specific variability .

Q. What computational methods predict pharmacokinetic properties?

  • ADME Prediction : Use SwissADME to estimate logP (~3.2), suggesting moderate blood-brain barrier permeability .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability with kinases over 100 ns trajectories to assess residence time and selectivity .

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